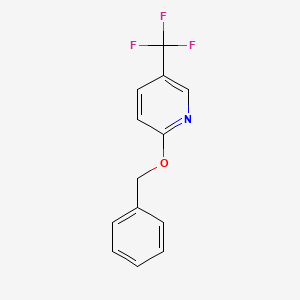

2-(Benzyloxy)-5-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-7-12(17-8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCSVNJYAKOGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590981 | |

| Record name | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247573-71-3 | |

| Record name | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties & Synthetic Utility of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide on:

Executive Summary

2-(Benzyloxy)-5-(trifluoromethyl)pyridine (CAS: 247573-71-3) is a specialized heterocyclic building block critical to the development of fluorinated pharmaceuticals and agrochemicals. Structurally, it functions as a "masked" equivalent of 5-(trifluoromethyl)-2-pyridone , a privileged scaffold in medicinal chemistry found in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The compound combines the metabolic stability of the trifluoromethyl (

Molecular Architecture & Electronic Properties

The molecule consists of a pyridine ring substituted at the C2 and C5 positions. The interplay between these substituents dictates its reactivity and physical behavior.

-

5-Trifluoromethyl Group (

): A strong electron-withdrawing group (EWG) ( -

2-Benzyloxy Group (

): Acts as a lipophilic protecting group. It locks the pyridine in the lactim ether form, preventing tautomerization to the pyridone during intermediate steps. It is robust against basic conditions but easily removed via catalytic hydrogenolysis or strong acid hydrolysis.

Electronic Vector Map

-

Dipole Moment: The

group pulls electron density away from the ring, while the oxygen at C2 donates density via resonance ( -

Nucleophilic Susceptibility: The C2 position is deactivated for nucleophilic attack due to the ether linkage, but the C6 position becomes slightly activated due to the inductive effect of the

group.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling.

| Property | Value / Description | Context for Researchers |

| CAS Number | 247573-71-3 | Primary identifier.[1][2][3] |

| Molecular Formula | ||

| Molecular Weight | 253.22 g/mol | |

| Physical State | White to Off-white Crystalline Solid | Typical for benzyloxypyridines. |

| Melting Point | ~82 – 106 °C (Range) | Note: Exact MP depends on crystal polymorph. Analogs (e.g., 2-methoxy) melt ~105°C; 2-benzyloxy melts ~85°C. |

| LogP (Predicted) | 4.2 ± 0.3 | Highly lipophilic due to the benzyl/CF3 combination. |

| Solubility | High: DCM, EtOAc, THF, TolueneLow: Water, Hexanes | Use chlorinated solvents for stock solutions. |

| pKa (Conjugate Acid) | ~0.5 - 1.0 | The pyridine nitrogen is weakly basic due to the EWG |

| Storage | 2-8°C, Inert Atmosphere | Stable, but protect from prolonged light exposure. |

Synthetic Accessibility & Purification Protocol

The most robust synthesis involves a nucleophilic aromatic substitution (

Step-by-Step Synthesis Protocol

Reagents:

-

Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Nucleophile: Benzyl Alcohol (1.1 eq)

-

Base: Sodium Hydride (NaH, 60% in oil, 1.2 eq)

-

Solvent: Anhydrous DMF or THF

Procedure:

-

Activation: In a flame-dried flask under

, suspend NaH (1.2 eq) in anhydrous DMF at 0°C. -

Alkoxide Formation: Dropwise add Benzyl Alcohol (1.1 eq). Stir at 0°C for 30 min until

evolution ceases. -

Addition: Dropwise add a solution of 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq) in DMF.

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The spot for the chloro-starting material (

) should disappear, replaced by the product ( -

Quench: Carefully pour the mixture into ice-cold saturated

solution. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with water ( -

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

Success Indicator: The crude product should be a solid. If an oil persists, residual DMF or benzyl alcohol is likely present. High-vacuum drying is essential.

Analytical Characterization (Spectroscopic Fingerprint)

Researchers should verify the identity of the synthesized compound using the following predicted spectral markers.

NMR (400 MHz,-

8.45 (s, 1H, H6 ): Deshielded singlet due to proximity to Nitrogen and

-

7.78 (dd, 1H, H4 ): Coupled to H3 and F (

- 7.30 – 7.45 (m, 5H, Ph-H ): Characteristic aromatic multiplet of the benzyl group.

- 6.85 (d, 1H, H3 ): Upfield shift relative to precursor due to electron donation from Oxygen.

-

5.42 (s, 2H,

-

-62.5 ppm (s, 3F): Characteristic singlet for the

Mass Spectrometry (ESI+):

-

[M+H]+: Calculated: 254.08; Observed: 254.1.

Applications in Drug Discovery

This compound is primarily used as a latent pyridone scaffold . The benzyloxy group serves as a robust protecting group that can be removed late-stage to reveal the 2-pyridone pharmacophore.

Strategic Workflow

-

Scaffold Construction: The pyridine ring is functionalized (e.g., lithiation at C3 or C6) while the oxygen is protected.

-

Debenzylation: Catalytic hydrogenation (

, Pd/C) cleaves the benzyl ether. -

Tautomeric Equilibrium: The resulting 2-hydroxy-5-(trifluoromethyl)pyridine tautomerizes to the stable 2-pyridone form.

-

N-Alkylation: The pyridone nitrogen can then be selectively alkylated to generate N-substituted pyridone drugs (e.g., Pirfenidone analogs).

Visualization of Synthetic Utility

Caption: Strategic application pathway from precursor to active pharmaceutical ingredient (API) scaffolds.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Fluorinated pyridines can be potent sensitizers. Use gloves and work within a fume hood.[4]

-

Waste Disposal: Do not dispose of in aqueous waste. Collect in halogenated organic waste containers due to the

content.

References

-

Synthesis of Trifluoromethylpyridines

- Source: Tsukamoto, M., & Nakamura, T. (2023).

-

URL:[Link]

- General Reactivity of 2-Halopyridines: Source: BenchChem Technical Guide. "Synthesis routes of 2-(Benzyloxy)pyridine."

- NMR Characterization of Analogs (2-Chloro-5-CF3-pyridine): Source: ChemicalBook Spectral Database. "2-Chloro-5-(trifluoromethyl)pyridine 1H NMR."

- Product Specifications & Safety (BLDpharm): Source: BLDpharm Product Catalog. "2-(Benzyloxy)-5-(trifluoromethyl)pyridine."

Sources

The Trifluoromethylpyridine Scaffold: Pharmacophore Logic, Synthesis, and Therapeutic Applications

Executive Summary

The trifluoromethylpyridine (TFMP) scaffold represents a "privileged structure" in modern medicinal chemistry and agrochemistry. Its utility stems from the synergistic combination of the pyridine ring's electronic properties with the trifluoromethyl (

Part 1: Molecular Rationale – The "Fluorine Effect"

The incorporation of a TFMP moiety alters the physicochemical profile of a drug candidate in three decisive ways:

-

Lipophilicity Modulation: The

group significantly increases -

Metabolic Stability: The electron-withdrawing nature of the

group, combined with the electron-deficient pyridine ring, deactivates the system against oxidative metabolism (e.g., Cytochrome P450 oxidation), prolonging half-life ( -

Electronic Tuning: The pyridine nitrogen acts as a hydrogen bond acceptor, while the

group pulls electron density, altering the pKa of adjacent functional groups and influencing binding affinity to target proteins (e.g., kinase pockets or nuclear receptors).

Table 1: Physicochemical Impact of TFMP vs. Phenyl-

| Property | Phenyl- | Pyridine- | Impact on Drug Design |

| Lipophilicity ( | High | Moderate-High | Improved solubility/permeability balance. |

| Metabolic Stability | Moderate | High | Reduced metabolic clearance; longer |

| H-Bonding | Donor/Acceptor (limited) | Acceptor (Pyridine N) | Additional binding interaction in active sites. |

| BBB Penetration | High | Tunable (often Lower) | Reduced CNS side effects (e.g., seizure risk). |

Part 2: Therapeutic Frontiers

Oncology: Androgen Receptor (AR) Antagonists

The evolution of prostate cancer therapeutics provides the most compelling case study for the TFMP scaffold.

-

Case Study: Apalutamide vs. Enzalutamide

-

Enzalutamide (Xtandi): Contains a 4-cyano-3-(trifluoromethyl)phenyl moiety.[1][2][3] It effectively inhibits AR but crosses the blood-brain barrier (BBB) significantly, leading to a dose-dependent seizure risk (inhibition of GABA-A receptors).

-

Apalutamide (Erleada): Replaces the phenyl ring with a pyridine ring (specifically a 6-cyano-5-(trifluoromethyl)pyridin-3-yl moiety).

-

Mechanistic Advantage: The introduction of the pyridine nitrogen reduces lipophilicity just enough to limit steady-state brain concentrations (~4-fold lower brain-to-plasma ratio than enzalutamide) without compromising AR binding affinity. This structural tweak maintains efficacy while significantly mitigating seizure risk.

-

Oncology: Kinase Inhibition

TFMP derivatives function as potent Type II kinase inhibitors, exploiting the hydrophobic "back pocket" of kinases.

-

Pexidartinib (Turalio): A CSF-1R (Colony Stimulating Factor 1 Receptor) inhibitor approved for tenosynovial giant cell tumors.

-

Structure: Features a 6-(trifluoromethyl)pyridin-3-yl group.[4]

-

Role: The TFMP moiety occupies a hydrophobic pocket in the CSF-1R kinase domain, crucial for high-affinity binding and selectivity over homologous kinases (e.g., c-Kit).

-

Agrochemical Translation

Historically, the TFMP scaffold was pioneered in agrochemistry. Compounds like Fluopyram (SDHI fungicide) and Sulfoxaflor (nAChR agonist insecticide) demonstrated the scaffold's ability to penetrate biological membranes and resist degradation.

-

Translational Insight: The stability observed in soil and plant metabolism often correlates with high metabolic stability in mammalian liver microsomes, making agro-leads excellent starting points for "scaffold hopping" in drug discovery.

Part 3: Visualization of SAR & Mechanism

Diagram 1: SAR Logic – The Phenyl-to-Pyridine Switch

This diagram illustrates the logical progression from Enzalutamide to Apalutamide, highlighting the safety optimization.

Caption: Structural optimization from Enzalutamide to Apalutamide, leveraging the TFMP scaffold to reduce CNS toxicity.

Part 4: Experimental Workflows

Protocol 1: Synthesis of TFMP Biaryl Motif (Apalutamide Precursor)

Objective: Synthesize the key intermediate via reaction of a benzamide derivative with a TFMP-isothiocyanate. Note: This protocol focuses on the critical coupling step forming the thiohydantoin ring.

Reagents:

-

Intermediate A: 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide.[4]

-

Reagent B: 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile (The TFMP building block).

-

Solvent: DMF (Dimethylformamide) or DMSO/Ethyl Acetate mix.

-

Catalyst: None (thermal) or mild base.

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with Intermediate A (1.0 eq) and dry DMF (10 volumes).

-

Addition: Add Reagent B (1.2 eq) slowly at room temperature under

atmosphere. -

Cyclization: Heat the mixture to 60–80°C. Monitor via HPLC for the consumption of Intermediate A.

-

Workup: Cool to 20°C. Add water slowly to precipitate the crude product.

-

Purification: Filter the solid, wash with isopropanol, and recrystallize from ethanol/water to obtain the Apalutamide active pharmaceutical ingredient (API).

Protocol 2: In Vitro Kinase Inhibition Assay (CSF-1R)

Objective: Determine the

Reagents:

-

Recombinant human CSF-1R kinase domain.

-

Substrate: Poly(Glu, Tyr) 4:1.

-

ATP (

concentration). - -ATP or fluorescent tracer (e.g., ADP-Glo).

Workflow:

-

Compound Prep: Dissolve TFMP derivative in 100% DMSO. Prepare 3-fold serial dilutions (10 points).

-

Enzyme Mix: Dilute CSF-1R enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Incubation: Add 5

L of compound and 10 -

Reaction Start: Add 10

L of Substrate/ATP mix. -

Reaction Stop: After 60 min, add detection reagent (e.g., ADP-Glo reagent).

-

Readout: Measure luminescence. Plot signal vs. log[concentration] to derive

.

Diagram 2: Synthesis Workflow for Apalutamide

Caption: Convergent synthesis of Apalutamide highlighting the introduction of the TFMP moiety via an isothiocyanate building block.

References

-

Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research.[6]

-

Rathkopf, D. E., et al. (2013). Phase I study of ARN-509, a novel antiandrogen, in the treatment of castration-resistant prostate cancer. Journal of Clinical Oncology.

-

Smith, M. R., et al. (2018). Apalutamide Treatment and Metastasis-free Survival in Prostate Cancer.[5][8][9] New England Journal of Medicine.[10]

-

Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine.[10] (Pexidartinib reference).[1][11][12]

-

Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[13][14]

Sources

- 1. Enzalutamide-d6 | C21H16F4N4O2S | CID 71603443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enzalutamide | 915087-33-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

- 5. droracle.ai [droracle.ai]

- 6. mdpi.com [mdpi.com]

- 7. targetedonc.com [targetedonc.com]

- 8. Apalutamide for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Addition of Apalutamide to ADT Improves Survival in Castration-Resistant Prostate Cancer | Docwire News [docwirenews.com]

- 10. A TITAN step forward: apalutamide for metastatic castration-sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patents.justia.com [patents.justia.com]

- 12. data.epo.org [data.epo.org]

- 13. youtube.com [youtube.com]

- 14. Fluorine in anti-HIV drugs approved by FDA from 1981 to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

mass spectrometry analysis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine

Foreword: A Molecule of Interest

In the landscape of modern drug discovery and agrochemical development, heterocyclic compounds serve as foundational scaffolds. Among these, pyridine derivatives are of particular importance due to their versatile chemical properties and biological activities.[1][2] 2-(Benzyloxy)-5-(trifluoromethyl)pyridine is a key intermediate, combining the structural features of a benzyl ether, a pyridine ring, and a trifluoromethyl group.[1][2] This trifluoromethylpyridine (TFMP) moiety is known to bestow unique physicochemical properties that can enhance biological efficacy.[1][2]

Accurate structural confirmation and purity assessment are non-negotiable in the development pipeline. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, providing unparalleled sensitivity and structural information through the analysis of mass-to-charge ratios of ions. This guide offers a deep dive into the mass spectrometric behavior of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine, drawing upon established fragmentation principles and field-proven methodologies to provide a comprehensive analytical framework for researchers.

Physicochemical Profile and Its Mass Spectrometric Implications

Understanding the inherent chemical properties of the analyte is the first step in developing a robust MS method. The structure of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine dictates its ionization behavior and subsequent fragmentation pathways.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀F₃NO | |

| Molecular Weight | 253.22 g/mol | |

| Monoisotopic Mass | 253.07145 Da | Calculated |

| Key Structural Features | - Pyridine Ring (Basic Nitrogen) - Benzyl Ether Linkage - Trifluoromethyl Group (Electron Withdrawing) | N/A |

The pyridine nitrogen presents a basic site, making the molecule an excellent candidate for positive-ion electrospray ionization (ESI) via protonation. The benzyl ether linkage is relatively labile and is expected to be a primary site of fragmentation under energetic conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID).

Strategic Selection of Ionization Techniques

The choice of ionization source is the most critical experimental decision, as it governs the type of information obtained. The two most relevant techniques for this molecule are Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC).

Electron Ionization (EI): The "Hard" Technique for Structural Elucidation

EI utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte, inducing extensive and reproducible fragmentation.[3] This creates a detailed fragmentation "fingerprint" useful for structural confirmation.

-

Expertise & Experience: While powerful for structural elucidation, EI often imparts so much energy that the molecular ion (M•+) can be weak or entirely absent, which can complicate molecular weight confirmation.[3][4] For a molecule like 2-(Benzyloxy)-5-(trifluoromethyl)pyridine, the stability of a key fragment may cause it to dominate the spectrum, overshadowing the parent ion.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

ESI is a soft ionization technique that generates ions from a liquid solution, typically by forming protonated molecules ([M+H]⁺) or other adducts.[5][6] This method is ideal for confirming the molecular weight of the analyte with minimal fragmentation.

-

Expertise & Experience: The basic nitrogen on the pyridine ring makes this molecule highly amenable to positive-ion ESI, where it will readily form a stable [M+H]⁺ ion at m/z 254.08. While ESI itself causes little fragmentation, coupling it with tandem mass spectrometry (MS/MS) allows for controlled fragmentation via CID, providing the best of both worlds: molecular weight confirmation and structural information. In our experience, unintentional adduct formation with sodium ([M+Na]⁺) or potassium ([M+K]⁺) is common, arising from glassware or solvent impurities.[6][7][8] Recognizing these adducts by their characteristic mass differences (+22.99 Da for Na⁺, +38.96 Da for K⁺ relative to [M+H]⁺) is crucial for correct data interpretation.

Caption: High-level workflow for mass spectrometry analysis.

Fragmentation Pathways: Decoding the Spectrum

The fragmentation of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine is predictable based on the stability of the resulting ions. The benzyl ether linkage is the most susceptible bond.

Predicted EI Fragmentation Pattern

Under EI conditions, the primary fragmentation event is the cleavage of the C-O bond of the benzyl ether.

-

Formation of the Tropylium Ion (Base Peak): Cleavage of the benzyl-oxygen bond results in the formation of a benzyl cation (C₇H₇⁺), which rapidly rearranges to the highly stable, aromatic tropylium ion. This fragment is exceptionally common for benzyl-containing compounds and is expected to be the base peak at m/z 91 .[9]

-

Formation of the Pyridine Fragment: The corresponding fragment, the 2-oxy-5-(trifluoromethyl)pyridine radical cation, would appear at m/z 162 .

-

Molecular Ion: The molecular ion (M•+) at m/z 253 may be observed, but its intensity is expected to be low.

Caption: Primary fragmentation route under Electron Ionization (EI).

Predicted ESI-MS/MS Fragmentation Pattern

In ESI-MS/MS, we start with the protonated molecule ([M+H]⁺, m/z 254) and induce fragmentation.

-

Neutral Loss of Toluene: The most favorable pathway is the loss of the benzyl group as a neutral toluene molecule (C₇H₈, 92 Da). This occurs via proton transfer to the ether oxygen followed by cleavage, resulting in a protonated 2-hydroxy-5-(trifluoromethyl)pyridine ion at m/z 164 . This is a common fragmentation pathway for protonated benzyl ethers.

-

Formation of the Tropylium Ion: A secondary, competing pathway can still lead to the formation of the tropylium ion at m/z 91 .

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| EI | 253 (M•+) | 91 (Base Peak) | Tropylium ion (C₇H₇⁺) |

| 162 | 2-oxy-5-(trifluoromethyl)pyridine radical | ||

| ESI-MS/MS | 254 ([M+H]⁺) | 164 | Protonated 2-hydroxy-5-(trifluoromethyl)pyridine (Loss of Toluene, C₇H₈) |

| 91 | Tropylium ion (C₇H₇⁺) |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points for the analysis. Instrument parameters should always be optimized for the specific system in use.

Protocol 1: GC-MS Analysis (EI)

Rationale: This method is ideal for generating a fragmentation fingerprint for structural confirmation and library searching.

-

Sample Preparation:

-

Accurately weigh ~1 mg of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine.

-

Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~10 µg/mL.

-

-

GC-MS Parameters:

-

GC System: Agilent 8890 GC (or equivalent)

-

Injector: Split/Splitless, 250°C, Split ratio 20:1

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp: 20°C/min to 280°C

-

Hold: 5 min at 280°C

-

-

MS System: Agilent 5977B MSD (or equivalent)

-

Ion Source: Electron Ionization (EI), 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

-

Protocol 2: LC-MS/MS Analysis (ESI)

Rationale: This method is superior for molecular weight confirmation and sensitive quantification.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Perform serial dilutions in the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to a final concentration of ~1 µg/mL.

-

-

LC-MS/MS Parameters:

-

LC System: Waters ACQUITY UPLC I-Class (or equivalent)

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

-

Column Temperature: 40°C

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-4.0 min: 5% to 95% B

-

4.0-5.0 min: 95% B

-

5.1-6.0 min: Re-equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

MS System: Sciex Triple Quad 6500+ (or equivalent)

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

IonSpray Voltage: +5500 V

-

Source Temperature: 500°C

-

Curtain Gas: 35 psi

-

MS1 Scan: Scan m/z 100-300 to find the precursor ion ([M+H]⁺ at m/z 254.1).

-

MS/MS (Product Ion Scan):

-

Precursor Ion: m/z 254.1

-

Collision Energy (CE): Optimize, but start at 25 eV.

-

Scan product ions from m/z 50-260.

-

-

Caption: Primary fragmentation route under ESI-MS/MS (CID).

Authoritative Grounding and Trustworthiness

The interpretations presented in this guide are grounded in the fundamental principles of mass spectrometry. The predicted formation of the tropylium ion (m/z 91) from benzyl-containing structures is a classic fragmentation pathway documented extensively in the literature.[9] Similarly, the behavior of pyridine derivatives in mass spectrometry, including their ionization and fragmentation, has been well-studied.[10][11][12] The use of ESI for nitrogen-containing heterocyclic compounds is a standard, reliable practice due to the ease of protonation.[5] For advanced applications, high-resolution mass spectrometry (HRMS) should be employed to provide exact mass measurements, enabling the unambiguous determination of the elemental composition of the parent ion and its fragments, further solidifying structural assignments.

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently utilize mass spectrometry for the robust and accurate analysis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine and related compounds.

References

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- El-Emary, T. I. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry.

- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

- Organic Chemistry Portal. Benzyl Ethers.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.

- Partanen, T., et al. (1998). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. PubMed.

- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Sigma-Aldrich. 3-Benzyloxy-5-(trifluoromethyl)pyridine.

- ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.

- University of Massachusetts. Interpretation of mass spectra.

- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.

- Waters. What are common adducts in ESI mass spectrometry?.

- ResearchGate. (2006). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.

- Broecker, J., Giese, B., & Tselective. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

- Chromatography Online. Dealing with Metal Adduct Ions in Electrospray: Part 1.

- ChemConnections. Information from Mass Spectrometry.

- PubChem. Benzyl ethyl ether.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uni-saarland.de [uni-saarland.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acdlabs.com [acdlabs.com]

- 8. learning.sepscience.com [learning.sepscience.com]

- 9. chemconnections.org [chemconnections.org]

- 10. article.sapub.org [article.sapub.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Preliminary In-Vitro Screening of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Novel Trifluoromethylpyridine Derivative

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical and pharmaceutical development, with derivatives demonstrating potent insecticidal, herbicidal, fungicidal, and even therapeutic activities.[1][2] The unique physicochemical properties conferred by the trifluoromethyl group often lead to enhanced metabolic stability and target affinity. This guide outlines a strategic and robust in-vitro screening cascade for a novel derivative, 2-(Benzyloxy)-5-(trifluoromethyl)pyridine. While this specific molecule is not extensively characterized in public literature, its structural similarity to key intermediates like 2-chloro-5-(trifluoromethyl)pyridine — a precursor to highly effective insecticides, herbicides, and fungicides — provides a logical starting point for investigating its bioactive potential.[3][4]

This document is designed for researchers, scientists, and drug development professionals, providing not just a series of protocols, but a comprehensive framework for the preliminary in-vitro evaluation of this compound. Our approach is rooted in establishing a foundational understanding of the molecule's cellular toxicity, followed by a targeted exploration of its potential mechanisms of action based on the established activities of related TFMP derivatives.

Part 1: The Strategic Screening Cascade: A Phased Approach to Uncovering Bioactivity

A hierarchical screening strategy is essential to efficiently and cost-effectively evaluate a novel compound. Our proposed cascade for 2-(Benzyloxy)-5-(trifluoromethyl)pyridine begins with broad, cell-based assays to assess general cytotoxicity, followed by more specific, target-oriented assays.

Caption: A three-phased screening cascade for 2-(Benzyloxy)-5-(trifluoromethyl)pyridine.

Part 2: Foundational Cytotoxicity Screening: Establishing a Therapeutic Window

Before investigating specific biological activities, it is crucial to determine the concentration range at which 2-(Benzyloxy)-5-(trifluoromethyl)pyridine exhibits cytotoxic effects. This foundational data informs the concentration ranges for all subsequent assays, ensuring that observed effects are not simply a consequence of cell death.[5][6][7]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used, robust, and cost-effective colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][8]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in formazan production is proportional to the degree of cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Select a panel of cell lines relevant to potential applications. For initial screening, a common choice includes a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) to assess potential selectivity.[5][8]

-

Culture cells in appropriate media and conditions to achieve exponential growth.

-

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to create a range of final concentrations to be tested (e.g., 0.1 µM to 100 µM).

-

Treat the cells with the compound dilutions and include appropriate controls (vehicle control, positive control with a known cytotoxic agent).

-

-

Incubation:

-

Incubate the treated cells for a standard duration (e.g., 24 or 48 hours).[5]

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

-

Data Presentation: Expected Outcome of Cytotoxicity Screening

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| HeLa | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | 24 | TBD |

| MCF-7 | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | 24 | TBD |

| HEK293 | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | 24 | TBD |

| HeLa | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | 48 | TBD |

| MCF-7 | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | 48 | TBD |

| HEK293 | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | 48 | TBD |

TBD: To be determined.

Part 3: Broad-Spectrum Bioactivity Profiling: Exploring Potential Applications

Based on the known activities of TFMP derivatives, a broad-spectrum screening approach is recommended to identify the most promising therapeutic or agrochemical avenues for 2-(Benzyloxy)-5-(trifluoromethyl)pyridine.

Antimicrobial Screening

Given that many pyridine derivatives exhibit antimicrobial properties, initial screening against a panel of representative bacteria and fungi is a logical step.[9][10][11]

Recommended Assays:

-

Antibacterial: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Antifungal: Similar to the antibacterial assay, adapted for fungal species.

Enzyme Inhibition Screening

Enzyme inhibition is a common mechanism of action for many drugs and pesticides.[12][13][14] A targeted panel of enzymes can be selected based on the known activities of related compounds.

Potential Enzyme Targets and Rationale:

| Enzyme Target Class | Rationale based on TFMP Derivatives | Example Assay Principle |

| Cholinesterases (AChE, BChE) | Potential for insecticidal or neuroprotective activity.[15] | Ellman's reagent-based colorimetric assay. |

| Tyrosinases | Potential for fungicidal or cosmetic applications (melanin inhibition). | Spectrophotometric measurement of dopachrome formation. |

| Kinases | Broad therapeutic potential in oncology and inflammatory diseases. | ADP-Glo™ Kinase Assay (Promega). |

| Cytochrome P450 (CYP) Enzymes | Important for understanding potential drug-drug interactions.[14] | Fluorometric or luminescent substrate-based assays. |

Experimental Workflow: General Enzyme Inhibition Assay

Caption: A generalized workflow for an in-vitro enzyme inhibition assay.

Receptor Binding Screening

Receptor binding assays are fundamental in drug discovery to identify compounds that interact with specific cellular receptors.[16][17][18]

Potential Receptor Targets and Rationale:

| Receptor Target Class | Rationale based on TFMP Derivatives | Example Assay Principle |

| GABA Receptors | A known target for some insecticides.[3] | Radioligand binding assay using a labeled ligand (e.g., [3H]muscimol). |

| Nicotinic Acetylcholine Receptors (nAChRs) | A target for neonicotinoid insecticides. | Competitive binding assay with a labeled ligand (e.g., [3H]epibatidine). |

| GPCR Panel | Broad screening against a panel of G-protein coupled receptors can uncover unexpected therapeutic potential. | Various formats, including radioligand binding and functional assays (e.g., calcium flux). |

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest.

-

-

Assay Setup:

-

In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound (2-(Benzyloxy)-5-(trifluoromethyl)pyridine).

-

-

Incubation:

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of the plate and wash to remove unbound radioligand.

-

-

Detection:

-

Add scintillation cocktail to the filter plate and count the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Part 4: Data Interpretation and Next Steps

The preliminary in-vitro screening will generate a wealth of data that needs to be carefully analyzed to guide the next steps in the development of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine.

Logical Relationship for Hit Prioritization

Caption: Key criteria for prioritizing a hit compound from preliminary screening.

A promising "hit" compound would ideally exhibit:

-

High Potency: A low IC50 or MIC value in a specific bioactivity assay.

-

Low Cytotoxicity: A high IC50 value in non-cancerous cell lines, indicating a favorable therapeutic index.

-

Selectivity: Activity against the desired target with minimal off-target effects.

Positive results from this preliminary screening cascade would warrant further investigation, including more in-depth mechanistic studies, in-vivo efficacy testing, and pharmacokinetic profiling.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

- Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Europe PMC. [Link]

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

Receptor Binding Assays. MilliporeSigma. [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

About Ligand Binding Assays. Gifford Bioscience. [Link]

-

Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. ResearchGate. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

- Preparation of (trifluoromethyl)pyridines.

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

-

Special Issue : Enzyme Inhibitors in Drug Discovery and Development. MDPI. [Link]

-

Enzyme Inhibition in Drug Discovery and Development. ResearchGate. [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

-

Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives. PubMed. [Link]

-

A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

-

Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. [Link]

-

Enzyme Inhibition Studies. BioIVT. [Link]

-

Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Molecular Docking and in Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine⁻Pyrazole Hybrid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. researchgate.net [researchgate.net]

- 14. bioivt.com [bioivt.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Note: Purification of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine via Flash Column Chromatography

Abstract

This technical guide details the purification of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine from crude reaction mixtures, typically resulting from the nucleophilic aromatic substitution (

Introduction & Chemical Context

The Separation Challenge

The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine generally involves reacting 2-chloro-5-(trifluoromethyl)pyridine with benzyl alcohol in the presence of a base (e.g., NaH or

The crude mixture presents a distinct "Three-Zone" separation profile based on polarity:

-

Zone 1 (Non-Polar): Unreacted 2-chloro-5-(trifluoromethyl)pyridine . The electron-withdrawing

and -

Zone 2 (Target): 2-(Benzyloxy)-5-(trifluoromethyl)pyridine . The replacement of

with -

Zone 3 (Polar): Excess Benzyl Alcohol .[1] This is the most problematic impurity. Its hydroxyl group forms strong hydrogen bonds with the silanols of the silica gel, causing it to streak and elute late with significant band broadening.

Critical Mechanism: The electron-withdrawing nature of the trifluoromethyl group at position 5 significantly reduces the basicity of the pyridine nitrogen. Unlike simple alkyl-pyridines, this molecule rarely requires amine modifiers (e.g., triethylamine) in the mobile phase to prevent streaking, as protonation by slightly acidic silica is negligible.

Pre-Purification Analysis

Before packing the column, the separation conditions must be validated via Thin Layer Chromatography (TLC).[2]

TLC Method Development

-

Stationary Phase: Silica Gel

plates. -

Visualization: UV light (254 nm). Both the pyridine ring and the benzyl group are UV-active.

-

Stain (Optional):

stain is highly effective for visualizing the benzyl alcohol impurity (appears as a bright yellow/brown spot) which might be faint under UV if concentration is low.

Table 1: Retention Factor (

| Compound | Structure Type | Polarity | Est. | Elution Order |

| 2-Chloro-5-(trifluoromethyl)pyridine | Halogenated Heterocycle | Very Low | 1 (Fastest) | |

| 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | Aromatic Ether | Low-Medium | 2 (Target) | |

| Benzyl Alcohol | Primary Alcohol | High | 3 (Slowest) |

Analyst Note: If the

difference between the starting chloride and the product is, reduce the solvent polarity to 100% Hexanes for the initial column flush.

Detailed Protocol

Phase 1: Sample Preparation (Dry Loading)

Why Dry Load? Wet loading (dissolving crude in minimal solvent and adding to the column) is risky here. The benzyl alcohol impurity can cause "solvent wash" effects, dragging the product down the column and ruining resolution. Dry loading immobilizes the sample, ensuring a tight starting band.

-

Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

-

Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude).

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder remains.

-

Verification: Ensure no solvent odor remains; residual DCM will accelerate elution unpredictably.

Phase 2: Column Packing & Loading

-

Stationary Phase: Use Silica Gel 60 (

).-

Ratio: 30-50g silica per 1g of crude mixture.

-

-

Slurry Pack: Suspend silica in 100% Hexanes . Pour into the column and pack under air pressure to remove air bubbles.

-

Sand Bed: Add a 1-2 cm layer of sea sand on top of the silica to protect the bed.

-

Load: Gently pour the dry-loaded sample powder onto the sand bed.

-

Top Sand: Add another thin layer of sand on top of the sample to prevent disturbance when adding solvent.

Phase 3: Gradient Elution

We employ a step-gradient to sequentially elute the components.

-

Step A: The Flush (100% Hexanes)

-

Volume: 2-3 Column Volumes (CV).

-

Goal: Elute the unreacted 2-chloro-5-(trifluoromethyl)pyridine.

-

Action: Collect large fractions. Check TLC. Once the high

spot disappears, move to Step B.

-

-

Step B: The Target (95:5 Hexanes:EtOAc)

-

Volume: Until product elutes (typically 3-5 CV).

-

Goal: Elute 2-(Benzyloxy)-5-(trifluoromethyl)pyridine.

-

Action: Increase polarity slightly to 5% EtOAc. Collect smaller fractions (e.g., 15-20 mL for a 1g scale).

-

Monitoring: Watch for the UV-active spot at

.

-

-

Step C: The Wash (80:20 Hexanes:EtOAc)

-

Goal: Flush out the remaining Benzyl Alcohol.

-

Action: Only necessary if you need to recover the column or verify mass balance. The benzyl alcohol will elute slowly.

-

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this purification.

Figure 1: Step-by-step logic flow for the purification of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product Co-elutes with Chloride | Polarity too high initially. | Start gradient with 100% Hexanes for at least 2 Column Volumes. |

| Product Streaking/Tailing | Acidic sites on silica (rare for this molecule). | Add 0.5% Triethylamine (TEA) to the mobile phase. |

| Benzyl Alcohol Contamination | "Solvent Wash" effect. | Ensure strictly Dry Loading was used. Do not wet load with EtOAc. |

| Poor Recovery | Product precipitating on column. | Ensure the product is soluble in the mobile phase. If solid, ensure the dry load ratio is not too high (max 10% w/w loading). |

Safety Information (MSDS Context)

-

2-(Benzyloxy)-5-(trifluoromethyl)pyridine: Treat as a potential irritant. The trifluoromethyl group is stable, but thermal decomposition can release HF.

-

Silica Gel: Inhalation hazard. Always handle dry silica in a fume hood to prevent silicosis.

-

Solvents: Hexane is neurotoxic; Ethyl Acetate is flammable. Use standard PPE (gloves, goggles, lab coat).

References

-

Still, W. C.; Kahn, M.; Mitra, A. (1978).[3] "Rapid chromatographic techniques for preparative separations with moderate resolution". Journal of Organic Chemistry, 43(14), 2923–2925.[3]

-

Reich, H. J. (2017). "Flash Chromatography Guide". University of Wisconsin-Madison Chemistry.

-

Organic Syntheses . (1954). "2-Benzylaminopyridine" (Analogous separation logic for pyridine/benzyl systems). Org.[4] Synth. 34, 5.

-

BenchChem . "Synthesis routes of 2-(Benzyloxy)pyridine". (General reaction context for alkoxypyridines).

Sources

Application Notes and Protocols for the Deprotection of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine

Introduction: Navigating the Deprotection of an Electron-Deficient Heterocycle

The benzyl ether is a cornerstone of protecting group strategy in multi-step organic synthesis, prized for its robustness under a wide range of reaction conditions. Its removal, typically achieved through catalytic hydrogenolysis, is often straightforward. However, the deprotection of a benzyl group from a pyridine ring, particularly one substituted with a potent electron-withdrawing group like trifluoromethyl (CF3), presents unique challenges. The inherent electron-deficient nature of the 5-(trifluoromethyl)pyridine ring can influence the reactivity of the benzylic C-O bond and potentially interfere with standard deprotection methodologies.

This guide provides a comprehensive overview of the protocols for the deprotection of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine to yield the valuable synthetic intermediate, 2-hydroxy-5-(trifluoromethyl)pyridine.[1][2] We will delve into the mechanistic underpinnings of various deprotection strategies, offer field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding transformation. This document is intended for researchers, scientists, and drug development professionals who require a detailed and practical understanding of this specific deprotection reaction. Trifluoromethylpyridines are important structural motifs in many agrochemical and pharmaceutical compounds, making their synthesis and manipulation a key area of interest.[3][4]

Core Concepts: The Chemistry of Benzyl Ether Cleavage

The cleavage of a benzyl ether to its corresponding alcohol can be accomplished through several methods, each with its own advantages and limitations. The choice of method is dictated by the overall molecular architecture, particularly the presence of other functional groups.

Catalytic Hydrogenolysis

This is the most common and often cleanest method for benzyl group removal.[5] The reaction proceeds via the heterogeneous catalysis of palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

Mechanism: The deprotection mechanism involves the oxidative addition of the benzyl ether to the Pd(0) catalyst surface, forming a Pd(II) complex. Subsequent coordination of hydrogen and transfer to the complex facilitates the release of the desired alcohol. Reductive elimination then expels toluene as a byproduct and regenerates the active Pd(0) catalyst.[6]

dot digraph "Catalytic_Hydrogenolysis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1]; edge [penwidth=1.5];

} caption: "Mechanism of Pd/C Catalyzed Hydrogenolysis."

Considerations for 2-(Benzyloxy)-5-(trifluoromethyl)pyridine:

-

Catalyst Poisoning: Pyridine derivatives can act as catalyst poisons, deactivating the palladium surface and hindering the reaction.[7] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center.

-

Reaction Conditions: To overcome potential catalyst poisoning, higher catalyst loading, elevated hydrogen pressure, or the addition of a mild acid to protonate the pyridine nitrogen may be necessary. Acetic acid is sometimes used to facilitate N-benzyl deprotection in similar systems.[8]

Transfer Hydrogenation

For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation (CTH) offers a safer and more convenient alternative.[9][10] This method utilizes a hydrogen donor molecule in conjunction with a palladium catalyst.

Hydrogen Donors: Common hydrogen donors include:

Mechanism: The hydrogen donor decomposes on the catalyst surface to generate hydrogen in situ, which then participates in the hydrogenolysis reaction as described above.

Considerations for 2-(Benzyloxy)-5-(trifluoromethyl)pyridine:

-

Transfer hydrogenation can be an effective method for deprotecting benzyl groups on a variety of substrates, including those containing other reducible functional groups.[11][12] The choice of hydrogen donor and solvent can influence the reaction rate and selectivity.

Acid-Catalyzed Cleavage

Strong Lewis or Brønsted acids can cleave benzyl ethers, a method suitable for molecules that are sensitive to hydrogenation conditions.[11]

Reagents:

-

Boron tribromide (BBr₃)

-

Trifluoroacetic acid (TFA)

Mechanism: The reaction is initiated by the protonation or coordination of the acid to the ether oxygen, enhancing the leaving group ability of the alcohol. A nucleophile, typically the conjugate base of the acid, then attacks the benzylic carbon, leading to the cleavage of the C-O bond.[13]

dot digraph "Acid_Catalyzed_Cleavage" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1]; edge [penwidth=1.5];

} caption: "General Mechanism of Acid-Catalyzed Benzyl Ether Cleavage."

Considerations for 2-(Benzyloxy)-5-(trifluoromethyl)pyridine:

-

The use of strong acids like BBr₃ can be effective for cleaving aryl benzyl ethers.[14] However, the conditions are harsh and may not be compatible with other acid-sensitive functional groups.[15]

-

The addition of a cation scavenger, such as pentamethylbenzene, can improve yields in acid-mediated debenzylations by trapping the liberated benzyl cation and preventing side reactions.[16][17]

Comparative Analysis of Deprotection Methods

| Method | Reagents | Advantages | Disadvantages | Suitability for Substrate |

| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (gas) | Clean reaction, high yield, simple workup. | Requires specialized hydrogenation equipment, potential for catalyst poisoning by pyridine. Flammable reagents.[18][19] | High. May require optimized conditions to overcome catalyst poisoning. |

| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | No need for H₂ gas, generally mild conditions.[10] | Can be slower than direct hydrogenation, may require higher catalyst loading. | High. A practical and safer alternative to direct hydrogenation. |

| Acid-Catalyzed Cleavage | BBr₃ or TFA | Useful for hydrogenation-sensitive substrates. | Harsh conditions, potential for side reactions, requires careful handling of corrosive reagents.[15] | Moderate. A viable alternative if hydrogenation methods fail, but less ideal due to harshness. |

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.[20][21][22][23] Pd/C is flammable, especially when dry and in the presence of organic solvents and hydrogen.[24] Handle with care under an inert atmosphere. Hydrogen gas is highly flammable and can form explosive mixtures with air.[19]

Protocol 1: Catalytic Hydrogenolysis

This protocol is the recommended starting point for the deprotection of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine.

Materials:

-

2-(Benzyloxy)-5-(trifluoromethyl)pyridine

-

Palladium on carbon (10 wt. %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Nitrogen or Argon gas

-

Celite®

-

Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube®) or a three-necked flask with a hydrogen balloon.[18]

Procedure:

-

Inerting the Reaction Vessel: To a flame-dried hydrogenation flask equipped with a magnetic stir bar, add 10% Pd/C (0.1 eq by weight relative to the substrate). Seal the flask and evacuate and backfill with nitrogen or argon three times.[18][24]

-

Addition of Reagents: Under a positive pressure of inert gas, add methanol or ethanol (approximately 0.1 M concentration of the substrate). Stir the suspension. Add the 2-(Benzyloxy)-5-(trifluoromethyl)pyridine.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For a balloon setup, ensure the balloon is securely attached. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol). Caution: Do not allow the filter cake containing Pd/C to dry, as it can be pyrophoric. Quench the catalyst on the Celite® with water before disposal.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-hydroxy-5-(trifluoromethyl)pyridine. The product can be purified further by recrystallization or column chromatography if necessary.

dot digraph "Hydrogenolysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1]; edge [penwidth=1.5];

} caption: "Experimental Workflow for Catalytic Hydrogenolysis."

Protocol 2: Transfer Hydrogenation

This protocol is an excellent alternative to direct hydrogenation, avoiding the need for specialized pressure equipment.

Materials:

-

2-(Benzyloxy)-5-(trifluoromethyl)pyridine

-

Palladium on carbon (10 wt. %)

-

Ammonium formate

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Benzyloxy)-5-(trifluoromethyl)pyridine and methanol or ethanol (to achieve a ~0.1 M concentration).

-

Addition of Reagents: Add 10% Pd/C (0.1 eq by weight). Then, add ammonium formate (3-5 eq) in one portion.

-

Reaction: Heat the reaction mixture to reflux (for methanol, ~65 °C; for ethanol, ~78 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Work-up and Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate) to remove residual ammonium salts, followed by drying and evaporation of the organic layer. Further purification can be achieved by recrystallization or column chromatography.

Troubleshooting and Expert Insights

-

Slow or Stalled Reactions: If the hydrogenation is sluggish, this may be due to catalyst poisoning.[7] Consider increasing the catalyst loading (up to 0.2 eq by weight), increasing the hydrogen pressure, or adding a small amount of acetic acid (0.1-1.0 eq) to the reaction mixture.

-

Incomplete Conversion in Transfer Hydrogenation: Ensure the ammonium formate is of good quality and used in sufficient excess. If the reaction stalls, adding a fresh portion of ammonium formate and catalyst may drive it to completion.

-

Side Reactions: The trifluoromethyl group is generally stable to hydrogenation conditions. However, over-reduction of the pyridine ring is a potential side reaction, though less likely under the mild conditions described. If this is observed, reducing the reaction time, temperature, or hydrogen pressure is recommended.

-

Catalyst Quality: The efficiency of Pd/C catalysts can vary significantly between suppliers.[25] Using a high-quality, active catalyst is crucial for a successful reaction.

Conclusion

The deprotection of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine is a critical transformation for accessing the corresponding hydroxypyridine derivative. While the electron-deficient nature of the substrate presents potential challenges, particularly for catalytic hydrogenation, these can be overcome with careful selection of the deprotection method and optimization of reaction conditions. Both direct catalytic hydrogenation and transfer hydrogenation are highly effective and reliable methods. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and efficiently perform this deprotection, paving the way for further synthetic advancements in their research and development endeavors.

References

-

J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from J&K Scientific Website. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from Organic Chemistry Portal. [Link]

- Yajima, H., Fujii, N., Funakoshi, S., & Kawatani, H. (1979). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. Chemical and Pharmaceutical Bulletin, 27(9), 2238-2241.

-

ResearchGate. Deprotection of benzyl groups. Retrieved from ResearchGate. [Link]

- Li, G., Patel, H. H., & Silverman, R. B. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ACS Medicinal Chemistry Letters, 2(12), 923–926.

- Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977–1980.

- El-Khadem, H. S., & Cermak, M. C. (1988). Simultaneous removal of benzyl and benzyloxycarbonyl protective groups in 5'-O-(2-deoxy-alpha-D-glucopyranosyl)uridine by catalytic transfer hydrogenolysis.

- Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158–168.

- Saji, S., & Aoyama, Y. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51(3), 320-322.

-

ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- Tsukamoto, M., & Nakamura, T. (2023).

-

University of California, Berkeley. (n.d.). Hydrogenation SOP. Retrieved from University of California, Berkeley College of Chemistry Website. [Link]

- El-Khadem, H. S., & Cermak, M. C. (1988).

-

ResearchGate. Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- Ogiwara, Y., & Sakai, N. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2822–2827.

-

Reddit. (2014, November 17). Will BBr3 cleave a benzyl ether? [r/chemistry]. Retrieved from Reddit. [Link]

-

ResearchGate. ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from ResearchGate. [Link]

- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.

- Sodeoka, M., et al. (2022).

-

University of Rochester. (n.d.). Hydrogenation. Retrieved from University of Rochester Website. [Link]

- Sodeoka, M., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Journal of the American Chemical Society, 144(45), 20595–20601.

-

ResearchGate. Boron Tribromide. Retrieved from ResearchGate. [Link]

-

University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved from University of Pittsburgh Website. [Link]

-

Common Organic Chemistry. Benzyl Protection. Retrieved from Common Organic Chemistry Website. [Link]

-

National Institutes of Health. (2015, October 23). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from National Institutes of Health Website. [Link]

-

University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from University of Tokyo Website. [Link]

- Bennett, C. S., & Demchenko, A. V. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1646–1653.

-

ResearchGate. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from ResearchGate. [Link]

-

Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from Stanford Environmental Health & Safety Website. [Link]

-

American Chemical Society. (2024, December 16). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. Retrieved from ACS Catalysis. [Link]

- Bennett, C. S., & Demchenko, A. V. (2021).

-

Pipzine Chemicals. (2026, January 29). 2-Hydroxy-5-(Trifluoromethyl)pyridine. Retrieved from Pipzine Chemicals Website. [Link]

Sources

- 1. 2-羟基-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Hydroxy-5-(Trifluoromethyl)pyridine: Properties, Uses, Safety Data & Supplier Information China [pipzine-chem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.uci.edu [chem.uci.edu]

- 19. rtong.people.ust.hk [rtong.people.ust.hk]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. fishersci.com [fishersci.com]

- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 23. jubilantingrevia.com [jubilantingrevia.com]

- 24. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 25. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Scale-Up Synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine for Preclinical Studies

Introduction: The Significance of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine in Preclinical Research

2-(Benzyloxy)-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various pharmacologically active molecules. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the benzyloxy-pyridine core provides a versatile scaffold for further chemical modifications. As such, a reliable and scalable synthesis of this compound is crucial for advancing preclinical studies where significant quantities of material are required for in vitro and in vivo testing.

This application note provides a comprehensive guide for the scale-up synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine, focusing on a robust and reproducible protocol suitable for producing gram-to-kilogram quantities. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and outline essential safety considerations and analytical quality control measures.

Synthetic Strategy: A Field-Proven Approach

The synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine is most effectively achieved through a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a suitable alkyl halide[1][2]. In this case, benzyl alcohol is deprotonated to form the benzyl alkoxide, which then acts as a nucleophile to displace the chloride from 2-chloro-5-(trifluoromethyl)pyridine.

The choice of a strong base is critical for the complete deprotonation of benzyl alcohol, and sodium hydride (NaH) is a common and effective choice for this transformation on a large scale. The reaction is typically carried out in an anhydrous aprotic polar solvent, such as N,N-dimethylformamide (DMF), to ensure the solubility of the reactants and facilitate the SN2 reaction mechanism[3].

dot

Figure 1: Reaction mechanism of the Williamson ether synthesis for 2-(Benzyloxy)-5-(trifluoromethyl)pyridine.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2-Chloro-5-(trifluoromethyl)pyridine | 181.56 | 100.0 g | 0.551 | >98% | Sigma-Aldrich |

| Benzyl Alcohol | 108.14 | 65.6 g (62.5 mL) | 0.607 | >99% | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 24.2 g | 0.605 | 60% | Sigma-Aldrich |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 1 L | - | >99.8% | Sigma-Aldrich |

| Isopropanol | 60.10 | ~100 mL | - | - | - |

| Diethyl Ether | 74.12 | 2 L | - | - | - |

| Saturated Sodium Bicarbonate Solution | - | 1 L | - | - | - |

| Brine (Saturated NaCl solution) | - | 1 L | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - | - | - |

Equipment

-

5 L three-necked round-bottom flask

-

Mechanical stirrer with a high-torque motor

-

Thermocouple and temperature controller

-

Addition funnel (500 mL)

-

Reflux condenser with a nitrogen/argon inlet

-

Heating mantle

-

Ice-water bath

-

Large separatory funnel (4 L)

-

Rotary evaporator

-

Vacuum pump

Experimental Procedure

dot

Figure 2: Workflow for the scale-up synthesis of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine.

1. Reaction Setup and Inert Atmosphere:

-

Assemble the 5 L three-necked round-bottom flask with the mechanical stirrer, thermocouple, and reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

Charge the flask with anhydrous DMF (1 L).

2. Sodium Hydride Addition:

-

CAUTION: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care in an inert atmosphere.

-

Weigh the sodium hydride dispersion (24.2 g) in a glove box or under a stream of inert gas and transfer it to the reaction flask. The mineral oil protects the NaH from reacting with atmospheric moisture.

3. Benzyl Alcohol Addition:

-

Cool the DMF/NaH suspension to 0 °C using an ice-water bath.

-

Slowly add benzyl alcohol (62.5 mL) dropwise to the suspension over 30-45 minutes using the addition funnel.

-

Observe: Hydrogen gas will evolve during the addition. The rate of addition should be controlled to maintain a steady, manageable evolution of gas.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium benzyl alkoxide.

4. Reaction with 2-Chloro-5-(trifluoromethyl)pyridine:

-

Dissolve 2-chloro-5-(trifluoromethyl)pyridine (100.0 g) in anhydrous DMF (200 mL).

-

Slowly add the solution of the pyridine derivative to the reaction mixture at room temperature over 30-45 minutes.

-

After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature.

5. In-Process Control (TLC Monitoring):

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) every 1-2 hours.

-

TLC System: A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).

-

The reaction is considered complete when the starting material (2-chloro-5-(trifluoromethyl)pyridine) is no longer visible by TLC. The reaction time is typically 4-6 hours.

6. Reaction Quench:

-

CAUTION: Quenching of unreacted sodium hydride is highly exothermic and produces hydrogen gas. This step must be performed with extreme care.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Slowly and carefully add isopropanol (~100 mL) dropwise to quench any unreacted sodium hydride. The addition should be done at a rate that keeps the temperature below 20 °C.

-

Once the gas evolution has ceased, slowly add water (1 L) to the reaction mixture.

7. Aqueous Work-up:

-

Transfer the reaction mixture to a 4 L separatory funnel.

-

Extract the aqueous phase with diethyl ether (3 x 500 mL).

-